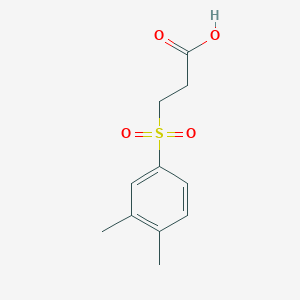
ethyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ethyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate is a novel pyrazole derivative. Pyrazole derivatives are known for their diverse biological activities and are often synthesized for potential applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, similar compounds with pyrazole cores have been synthesized and characterized, indicating the interest in this class of compounds for various chemical and biological properties.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring through a cyclocondensation reaction. For instance, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was achieved through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride . Similarly, other pyrazole derivatives were synthesized through regioselective acylation and alkylation reactions , or by diazotization and coupling with various reagents . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the tetrahydrothiophen-3-yl)oxy nicotinamide moiety.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . The crystal structures of these compounds can exhibit intermolecular hydrogen bonds and π-π stacking interactions, which contribute to their stability . Theoretical calculations, including DFT, can be used to predict and compare the molecular geometry and electronic structure of these compounds .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including selective cyclocondensation , diazotization and coupling , and reactions with nucleophilic reagents to form different heterocyclic compounds . The reactivity of the pyrazole ring allows for the synthesis of a wide range of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by the substituents on the pyrazole ring. These properties are important for the practical applications of these compounds. For example, the crystal structure of a pyrazole derivative was found to be stabilized by intermolecular hydrogen bonds and C-H···π interactions . Theoretical calculations can provide insights into the electronic properties, such as HOMO/LUMO energies, which are relevant for understanding the reactivity and potential biological activity of these compounds .
Aplicaciones Científicas De Investigación
Facile Synthesis Techniques
Researchers have developed efficient synthesis methods for pyrazole derivatives, demonstrating their potential in creating novel compounds. For example, Ghaedi et al. (2015) reported a novel and efficient synthesis approach for pyrazolo[3,4-b]pyridine derivatives, showcasing the versatility of pyrazole-5-amine derivatives in the preparation of N-fused heterocycles with good to excellent yields (Ghaedi et al., 2015).
Novel Antimicrobial and Anticancer Agents
Significant attention has been given to the development of novel pyrazole derivatives with potential antimicrobial and anticancer properties. Hafez et al. (2016) synthesized a series of pyrazole derivatives, evaluating their in vitro antimicrobial and anticancer activity. Some compounds exhibited higher anticancer activity compared to the reference drug, doxorubicin, highlighting the therapeutic potential of pyrazole derivatives (Hafez, El-Gazzar, & Al-Hussain, 2016).
Corrosion Inhibition
Pyrazole derivatives have also been investigated for their application in corrosion inhibition. Dohare et al. (2017) studied the corrosion inhibition properties of pyranpyrazole derivatives on mild steel, demonstrating high efficiency and providing insights into their mechanism of action (Dohare, Ansari, Quraishi, & Obot, 2017).
Synthesis and Structural Analysis
The synthesis and structural analysis of pyrazole derivatives are key aspects of their scientific applications. Viveka et al. (2016) described the synthesis, spectroscopic, and structural analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, providing valuable information on its molecular geometry and electronic structure (Viveka et al., 2016).
Propiedades
IUPAC Name |
ethyl 1-methyl-5-[[2-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-3-24-17(23)13-9-19-21(2)14(13)20-15(22)12-5-4-7-18-16(12)25-11-6-8-26-10-11/h4-5,7,9,11H,3,6,8,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBOAYFMPUNEEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)NC(=O)C2=C(N=CC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide](/img/structure/B2548101.png)
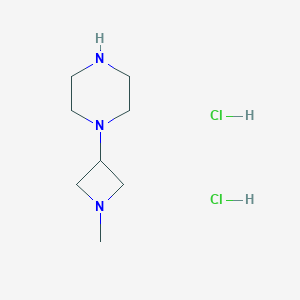
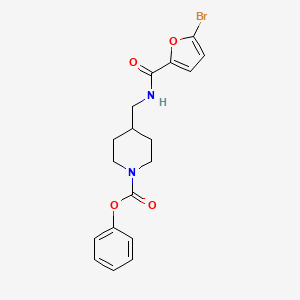
![3-[(2-methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2548110.png)
![2-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2548112.png)
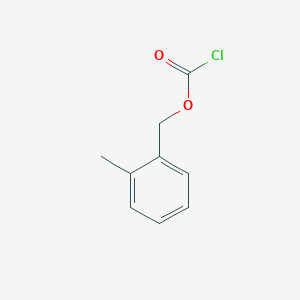
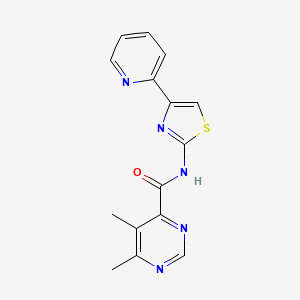
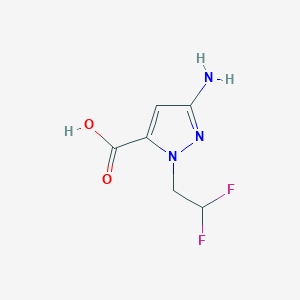
![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548117.png)

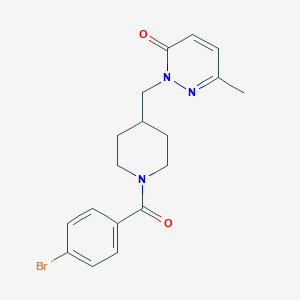
![3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2548122.png)
